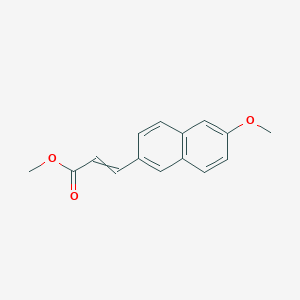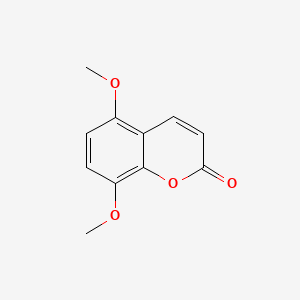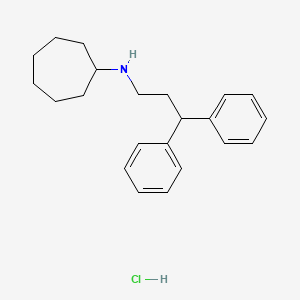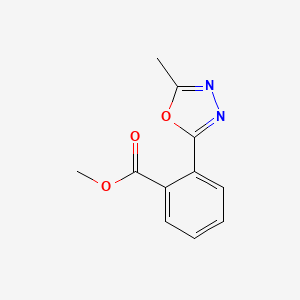![molecular formula C13H9Cl3S B14621658 Benzene, 1,2-dichloro-4-[[2-(chloromethyl)phenyl]thio]- CAS No. 60810-61-9](/img/structure/B14621658.png)
Benzene, 1,2-dichloro-4-[[2-(chloromethyl)phenyl]thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,2-dichloro-4-[[2-(chloromethyl)phenyl]thio]- is an organic compound with the molecular formula C14H10Cl3S. This compound is characterized by the presence of a benzene ring substituted with two chlorine atoms and a chloromethylphenylthio group. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2-dichloro-4-[[2-(chloromethyl)phenyl]thio]- typically involves the reaction of 1,2-dichlorobenzene with 2-(chloromethyl)thiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1,2-dichloro-4-[[2-(chloromethyl)phenyl]thio]- involves large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to achieve high yield and purity of the product. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial production to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,2-dichloro-4-[[2-(chloromethyl)phenyl]thio]- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced to form the corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, and various amines are commonly used as reagents.
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents are used under anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols and sulfides.
Applications De Recherche Scientifique
Benzene, 1,2-dichloro-4-[[2-(chloromethyl)phenyl]thio]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, 1,2-dichloro-4-[[2-(chloromethyl)phenyl]thio]- involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can form covalent bonds with these targets, leading to changes in their structure and function. The pathways involved in its mechanism of action include:
Enzyme Inhibition: The compound can inhibit the activity of specific enzymes by binding to their active sites.
Receptor Modulation: The compound can modulate the activity of receptors by binding to their ligand-binding domains.
DNA Interaction: The compound can interact with DNA, leading to changes in gene expression and cellular function.
Comparaison Avec Des Composés Similaires
Benzene, 1,2-dichloro-4-[[2-(chloromethyl)phenyl]thio]- can be compared with other similar compounds such as:
1,2-Dichlorobenzene: A simpler compound with two chlorine atoms on the benzene ring.
2-(Chloromethyl)thiophenol: A compound with a chloromethyl group and a thiophenol group.
1,2-Dichloro-4-(chloromethyl)benzene: A compound with a similar structure but lacking the thiophenol group.
The uniqueness of Benzene, 1,2-dichloro-4-[[2-(chloromethyl)phenyl]thio]- lies in its combination of functional groups, which gives it distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
60810-61-9 |
|---|---|
Formule moléculaire |
C13H9Cl3S |
Poids moléculaire |
303.6 g/mol |
Nom IUPAC |
1,2-dichloro-4-[2-(chloromethyl)phenyl]sulfanylbenzene |
InChI |
InChI=1S/C13H9Cl3S/c14-8-9-3-1-2-4-13(9)17-10-5-6-11(15)12(16)7-10/h1-7H,8H2 |
Clé InChI |
HUKKYOIRTBVMOG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CCl)SC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole;nitric acid](/img/structure/B14621577.png)

![1,4-Bis[(4-methylphenyl)methyl]naphthalene](/img/structure/B14621593.png)



![4-[(2,6-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14621600.png)


![1-(Propan-2-yl)bicyclo[2.2.1]heptan-2-one](/img/structure/B14621623.png)
![[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol](/img/structure/B14621633.png)
![1-[2-(2,4-Dichlorophenyl)-4-phenylbutyl]imidazole;nitric acid](/img/structure/B14621637.png)


